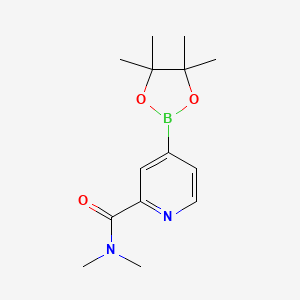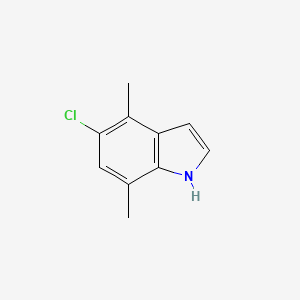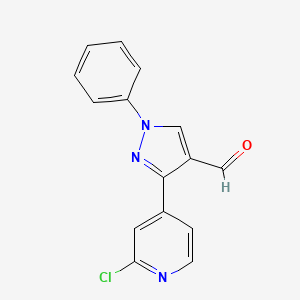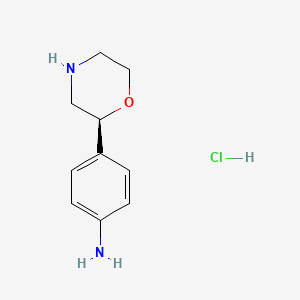
4-((S)-Morpholin-2-YL)benzenamine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((S)-Morpholin-2-YL)benzenamine hydrochloride is an organic compound that features a morpholine ring attached to a benzenamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((S)-Morpholin-2-YL)benzenamine hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent such as sulfuric acid.
Attachment to Benzene Ring: The morpholine ring is then attached to a benzene ring through a nucleophilic aromatic substitution reaction. This involves the reaction of a halogenated benzene derivative with the morpholine ring in the presence of a base such as sodium hydroxide.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 4-((S)-Morpholin-2-YL)benzenamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to ensure the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-((S)-Morpholin-2-YL)benzenamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Nitro, sulfo, and halogenated derivatives.
Scientific Research Applications
4-((S)-Morpholin-2-YL)benzenamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including dyes, polymers, and agrochemicals.
Material Science: It is utilized in the development of advanced materials such as conductive polymers and nanomaterials.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-((S)-Morpholin-2-YL)benzenamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the dopaminergic, serotonergic, and cholinergic systems, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-Morpholinobenzenamine: Lacks the hydrochloride salt form.
4-(2-Morpholinoethyl)benzenamine: Contains an additional ethyl group.
4-(Morpholin-4-yl)benzenamine: Different substitution pattern on the morpholine ring.
Uniqueness
4-((S)-Morpholin-2-YL)benzenamine hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity.
Properties
Molecular Formula |
C10H15ClN2O |
|---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
4-[(2S)-morpholin-2-yl]aniline;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;/h1-4,10,12H,5-7,11H2;1H/t10-;/m1./s1 |
InChI Key |
XHTBHMJBYPIMTE-HNCPQSOCSA-N |
Isomeric SMILES |
C1CO[C@H](CN1)C2=CC=C(C=C2)N.Cl |
Canonical SMILES |
C1COC(CN1)C2=CC=C(C=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


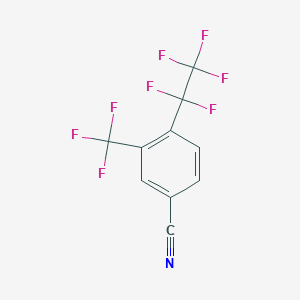
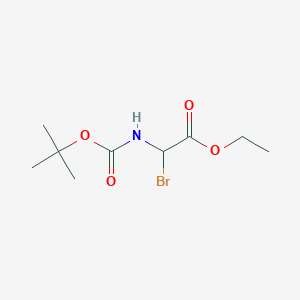
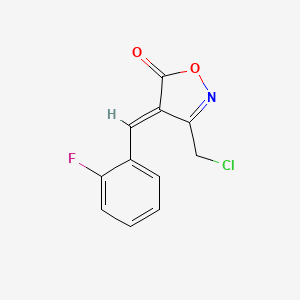


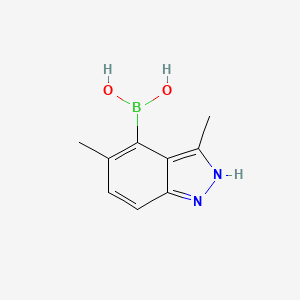
![tert-Butyl 6-hydroxyoctahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B11761813.png)
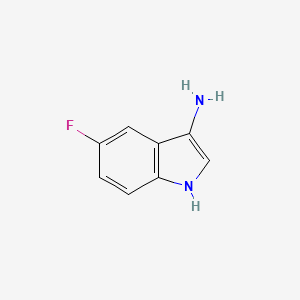
![[Cyclopropyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B11761821.png)

